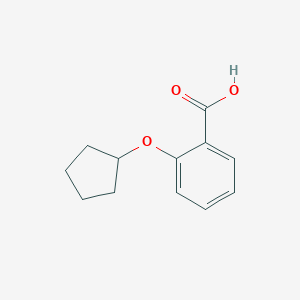

2-(Cyclopentyloxy)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopentyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMYGQSMHXPHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148215-77-4 | |

| Record name | 2-(cyclopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Cyclopentyloxy)benzoic acid chemical properties

An In-depth Technical Guide to 2-(Cyclopentyloxy)benzoic Acid

This guide provides a comprehensive technical overview of 2-(Cyclopentyloxy)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, analytical characterization, and potential applications of this compound, grounding all claims in authoritative data.

Introduction and Strategic Context

2-(Cyclopentyloxy)benzoic acid belongs to the family of alkoxybenzoic acids, which are derivatives of the fundamental aromatic carboxylic acid, benzoic acid. Structurally, it is an ether derivative of salicylic acid (2-hydroxybenzoic acid), where the phenolic hydroxyl group is replaced by a cyclopentyloxy group. This modification significantly alters the molecule's lipophilicity and steric profile, which can profoundly influence its biological activity and material properties. While benzoic acid and its salts are widely used as preservatives due to their antimicrobial properties, salicylic acid derivatives are renowned for their anti-inflammatory effects, with acetylsalicylic acid (Aspirin) being the archetypal example.[1][2][3] The introduction of the cyclopentyloxy moiety presents a strategic design choice for modulating pharmacokinetics and pharmacodynamics, making this compound a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application. The key properties of 2-(Cyclopentyloxy)benzoic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-cyclopentyloxybenzoic acid | Fluorochem[4] |

| CAS Number | 148215-77-4 | Fluorochem[4] |

| Molecular Formula | C₁₂H₁₄O₃ | Fluorochem[4], PubChemLite[5] |

| Molecular Weight | 206.24 g/mol | Fluorochem[4] |

| Appearance | White to off-white solid | Inferred from related compounds[1][2] |

| Boiling Point | 249 °C (for Benzoic Acid) | Sigma-Aldrich |

| Solubility | Slightly soluble in water, soluble in organic solvents | Inferred from Benzoic Acid[1][6] |

| Predicted XlogP | 2.9 | PubChemLite[5] |

The predicted XlogP value of 2.9 indicates a moderate level of lipophilicity, suggesting the compound should have good cell membrane permeability, a critical factor for bioavailability and intracellular target engagement.

Synthesis and Purification: A Field-Proven Protocol

The most efficient and common route for preparing 2-(Cyclopentyloxy)benzoic acid is via the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[7][8] This method involves the nucleophilic attack of a phenoxide on an alkyl halide.

Rationale and Mechanistic Insight

The synthesis strategy hinges on the deprotonation of the acidic phenolic hydroxyl group of a salicylic acid precursor to form a potent nucleophile (phenoxide). This phenoxide then displaces a halide from a cyclopentyl electrophile.

-

Choice of Precursor: Methyl salicylate is often preferred over salicylic acid. Its carboxyl group is protected as an ester, preventing it from competing with the phenol in the acid-base reaction. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.

-

Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without hydrolyzing the ester under anhydrous conditions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

-

Electrophile: Cyclopentyl bromide is an excellent electrophile for this reaction. As a secondary halide, it is reactive enough for the Sₙ2 pathway while minimizing the competing E2 elimination reaction that can be problematic with bulkier or tertiary halides.[7]

Step-by-Step Experimental Protocol

Step 1: Ether Formation (Williamson Synthesis)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone or DMF to dissolve the reactants.

-

Add cyclopentyl bromide (1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (approx. 60 °C for acetone) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude methyl 2-(cyclopentyloxy)benzoate.

Step 2: Ester Hydrolysis

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of 2-(Cyclopentyloxy)benzoic acid will form.

-

Collect the solid product by vacuum filtration.

Step 3: Purification

-

Wash the filtered solid with cold deionized water to remove any remaining inorganic salts.

-

Purify the crude product by recrystallization.[1][9] A suitable solvent system is an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

¹H NMR: Expected signals include multiplets for the aromatic protons (δ 6.8-8.0 ppm), a highly deshielded broad singlet for the carboxylic acid proton (δ >10 ppm), a multiplet for the methine proton on the cyclopentyl ring adjacent to the ether oxygen (δ ~4.8-5.0 ppm), and a series of multiplets for the remaining eight methylene protons of the cyclopentyl ring (δ ~1.5-2.0 ppm).

-

¹³C NMR: Key signals are expected for the carboxylic carbonyl carbon (δ ~170 ppm), the aromatic carbons (δ ~110-160 ppm), the O-CH carbon of the cyclopentyloxy group (δ ~80 ppm), and the CH₂ carbons of the cyclopentyl ring (δ ~25-35 ppm).

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups.[11]

-

A very broad absorption band from ~2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[12][13]

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[12][13]

-

A peak in the 1210–1320 cm⁻¹ region indicates the C-O stretch of the aryl ether.[12]

-

Absorptions between 1400-1600 cm⁻¹ are indicative of C=C stretching within the aromatic ring.[12]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For 2-(Cyclopentyloxy)benzoic acid, the expected monoisotopic mass is 206.0943 Da.[5] In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 207.1016 and [M+Na]⁺ at m/z 229.0835.[5]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acidic modifier like 0.1% formic acid) would be a suitable system for analysis.[14][15]

Potential Biological Activity and Applications

Derivatives of benzoic and salicylic acids are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[16][17][18]

Anti-Inflammatory Potential

The structural similarity of 2-(Cyclopentyloxy)benzoic acid to salicylic acid suggests it may function as an anti-inflammatory agent. The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. A recent study on a similar benzoic acid derivative demonstrated a reduction in prostaglandin E2, NOX2, NFκB, and COX-2 expression in a lipopolysaccharide-induced inflammation model.[16] The bulky, lipophilic cyclopentyloxy group could enhance binding affinity within the hydrophobic active site of COX enzymes and improve cell membrane penetration compared to salicylic acid.

Antimicrobial Mechanism

The parent compound, benzoic acid, exerts its antimicrobial effect by diffusing across the cell membrane in its un-ionized form.[19] Once inside the more alkaline cytoplasm, it dissociates, lowering the intracellular pH. This acidification disrupts cellular processes, notably by inhibiting the enzyme phosphofructokinase, which is crucial for anaerobic fermentation.[1][19] While the ether linkage in 2-(Cyclopentyloxy)benzoic acid may alter its pKa and lipophilicity, the carboxylic acid moiety remains, suggesting a potential for similar, albeit modulated, antimicrobial activity.

Postulated Anti-Inflammatory Pathway

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Safety and Handling

Based on data for structurally related compounds, 2-(Cyclopentyloxy)benzoic acid should be handled with appropriate care. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[4] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

2-(Cyclopentyloxy)benzoic acid is a thoughtfully designed molecule that merges the core structure of benzoic acid with a lipophilic cyclopentyloxy group at the ortho position. Its synthesis is readily achievable through established organic chemistry reactions. The key to unlocking its full potential lies in further investigation of its biological properties, particularly as an anti-inflammatory or antimicrobial agent. This guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to confidently incorporate this compound into their research and development pipelines.

References

-

Benzoic acid . Wikipedia. [Link]

-

2-Cyclopentylbenzoic acid . PubChem. [Link]

-

Benzoic acid . American Chemical Society. [Link]

-

2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice . PubMed. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

- Purification of benzoic acid.

-

Infrared spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

-

Williamson Ether Synthesis . Professor Dave Explains via YouTube. [Link]

-

Mechanism of action of benzoic acid . Jiyou Industries Co.Ltd.. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives . Thieme Connect. [Link]

-

2-(cyclopentyloxy)benzoic acid (C12H14O3) . PubChemLite. [Link]

-

What is the IR spectrum of benzoic acid? How is it determined? . Quora. [Link]

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships . MDPI. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. [Link]

- Synthetic process of 2-benzoylbenzoic acid.

-

METHOD FOR PURIFICATION OF BENZOIC ACID . European Patent Office. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies . ResearchGate. [Link]

-

HPLC Methods for analysis of Benzoic acid . HELIX Chromatography. [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules . National Institutes of Health (NIH). [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... . ResearchGate. [Link]

-

Solubility of Benzoic Acid in Mixed Solvents . ResearchGate. [Link]

- Process for the production and purification of benzoic acid.

-

The Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

-

Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media . ResearchGate. [Link]

-

Preparation of benzoic acid of high purity . National Institute of Standards and Technology (NIST). [Link]

-

Preparation of benzoic acid . PrepChem.com. [Link]

-

Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples . ResearchGate. [Link]

-

Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks . Proprep. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]

-

Benzoic Acid . SIELC Technologies. [Link]

-

HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen . ResearchGate. [Link]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Benzoic Acid | SIELC Technologies [sielc.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - 2-(cyclopentyloxy)benzoic acid (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. proprep.com [proprep.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. helixchrom.com [helixchrom.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benzoic-acid-china.com [benzoic-acid-china.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-(Cyclopentyloxy)benzoic Acid

This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 2-(Cyclopentyloxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the logical application of spectroscopic and chromatographic techniques, underscoring the causality behind each experimental choice to ensure a self-validating and robust structural confirmation.

Introduction: The Importance of Unambiguous Structure Elucidation

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound dictates its physical, chemical, and biological properties. 2-(Cyclopentyloxy)benzoic acid, with the molecular formula C₁₂H₁₄O₃, is a molecule of interest due to its potential applications stemming from its benzoic acid and ether functionalities. An error in structural assignment can lead to misguided research, wasted resources, and potential safety concerns. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural step but a cornerstone of scientific integrity.[1]

This guide will detail the systematic process of confirming the structure of 2-(Cyclopentyloxy)benzoic acid, from initial elemental analysis to the fine details revealed by advanced spectroscopic methods.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of spectroscopic analysis, the foundational characteristics of the molecule must be established.

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

Elemental analysis provides the empirical formula, while HRMS yields the exact molecular weight, allowing for the determination of the molecular formula.

Table 1: Foundational Analytical Data for 2-(Cyclopentyloxy)benzoic Acid

| Analysis Technique | Result | Interpretation |

| Elemental Analysis | C: 69.89%, H: 6.84%, O: 23.27% | Empirical Formula: C₁₂H₁₄O₃ |

| HRMS (ESI+) | m/z 207.0965 [M+H]⁺ | Molecular Formula: C₁₂H₁₄O₃ (Calculated for C₁₂H₁₅O₃⁺: 207.0965) |

The congruence between the elemental analysis and HRMS data provides high confidence in the molecular formula, C₁₂H₁₄O₃. The Index of Hydrogen Deficiency (IHD) is calculated to be 6, suggesting the presence of a benzene ring (IHD=4) and two additional degrees of unsaturation, likely from a carbonyl group and a ring in the cyclopentyl moiety.

The Synthetic Pathway: Clues from Chemical Genesis

Understanding the synthetic route of a molecule can provide valuable insights into its structure. 2-(Cyclopentyloxy)benzoic acid is commonly synthesized via the Williamson ether synthesis.[2][3]

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: Salicylic acid (2-hydroxybenzoic acid) is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to deprotonate the phenolic hydroxyl group, forming a sodium phenoxide intermediate.

-

Nucleophilic Substitution: Cyclopentyl bromide is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of cyclopentyl bromide in an Sₙ2 reaction.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 2-(cyclopentyloxy)benzoic acid.

This synthetic pathway strongly suggests that the cyclopentyl group is attached to the benzoic acid moiety via an ether linkage at the 2-position.

Diagram 1: Synthetic Pathway of 2-(Cyclopentyloxy)benzoic acid

Caption: Williamson ether synthesis of the target molecule.

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is employed to piece together the molecular puzzle, with each method providing unique and complementary information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Table 2: Key IR Absorption Bands for 2-(Cyclopentyloxy)benzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2960, 2870 | Medium | C-H stretch (sp³) | Cyclopentyl |

| 3050 | Weak | C-H stretch (sp²) | Aromatic |

| 1685 | Strong | C=O stretch | Carboxylic Acid |

| 1600, 1480 | Medium | C=C stretch | Aromatic Ring |

| 1240 | Strong | C-O stretch | Aryl Ether |

| 1150 | Medium | C-O stretch | Carboxylic Acid |

The very broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4] The strong peak at 1685 cm⁻¹ is indicative of the carbonyl (C=O) stretch of an aromatic carboxylic acid. The presence of both sp³ C-H stretches (from the cyclopentyl group) and sp² C-H stretches (from the aromatic ring) is also confirmed. The strong absorption at 1240 cm⁻¹ is characteristic of an aryl C-O ether stretch.

Diagram 2: IR Spectroscopy Workflow

Caption: Workflow for obtaining and analyzing an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Experimental Protocol: NMR Spectroscopy

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

Table 3: Hypothetical ¹H NMR Data for 2-(Cyclopentyloxy)benzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.05 | s (broad) | 1H | -COOH |

| 7.95 | dd | 1H | Ar-H (ortho to -COOH) |

| 7.50 | td | 1H | Ar-H (para to -O) |

| 7.10 | t | 1H | Ar-H (meta to -COOH) |

| 6.95 | d | 1H | Ar-H (ortho to -O) |

| 4.90 | m | 1H | O-CH (cyclopentyl) |

| 1.95-1.60 | m | 8H | -CH₂- (cyclopentyl) |

The broad singlet at a high chemical shift (δ 11.05) is characteristic of the acidic proton of the carboxylic acid. The aromatic region (δ 6.95-7.95) shows four distinct signals, integrating to one proton each, which is consistent with a disubstituted benzene ring. The downfield shift of the proton at δ 7.95 is due to its proximity to the electron-withdrawing carboxylic acid group. The multiplet at δ 4.90 corresponds to the methine proton of the cyclopentyl group directly attached to the oxygen atom. The remaining eight protons of the cyclopentyl group appear as a complex multiplet in the upfield region.

The ¹³C NMR spectrum reveals the number of different carbon environments.

Table 4: Hypothetical ¹³C NMR Data for 2-(Cyclopentyloxy)benzoic Acid

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=O (Carboxylic Acid) |

| 158.0 | Ar-C (C-O) |

| 134.0 | Ar-CH |

| 132.5 | Ar-CH |

| 122.0 | Ar-C (C-COOH) |

| 120.5 | Ar-CH |

| 115.0 | Ar-CH |

| 82.0 | O-CH (Cyclopentyl) |

| 32.5 | -CH₂- (Cyclopentyl) |

| 24.0 | -CH₂- (Cyclopentyl) |

The downfield signal at δ 172.5 is characteristic of a carboxylic acid carbonyl carbon. The signal at δ 158.0 is assigned to the aromatic carbon attached to the ether oxygen. Six distinct signals are observed in the aromatic region, consistent with a disubstituted benzene ring where all carbons are in unique environments. The signal at δ 82.0 is attributed to the methine carbon of the cyclopentyl group bonded to the oxygen. The remaining two signals in the upfield region correspond to the methylene carbons of the cyclopentyl ring.

Diagram 3: NMR Analysis Logic

Caption: Logical flow of information from NMR experiments.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Table 5: Key Mass Spectrometry Fragments for 2-(Cyclopentyloxy)benzoic Acid

| m/z | Relative Intensity | Proposed Fragment |

| 206 | 40% | [M]⁺ (Molecular Ion) |

| 138 | 100% | [M - C₅H₈]⁺ |

| 121 | 80% | [C₇H₅O₂]⁺ |

| 93 | 30% | [C₆H₅O]⁺ |

| 69 | 50% | [C₅H₉]⁺ |

The molecular ion peak at m/z 206 confirms the molecular weight of the compound. The base peak at m/z 138 is likely due to the loss of a neutral cyclopentene molecule (C₅H₈) via a McLafferty-type rearrangement, a common fragmentation pathway for ethers. The peak at m/z 121 corresponds to the 2-hydroxybenzoyl cation, and the fragment at m/z 93 represents a phenoxy cation. The presence of a peak at m/z 69 is indicative of the cyclopentyl cation.

Conclusion: A Cohesive Structural Narrative

The collective evidence from elemental analysis, HRMS, synthesis, IR, ¹H NMR, ¹³C NMR, and mass spectrometry converges to unequivocally confirm the structure of the compound as 2-(Cyclopentyloxy)benzoic acid. Each analytical technique provides a layer of validation, creating a self-consistent and robust structural proof. The foundational data established the correct molecular formula. The synthetic route provided a logical framework for the connectivity. IR spectroscopy identified the key functional groups. NMR spectroscopy meticulously mapped the carbon-hydrogen framework and the substitution pattern on the benzene ring. Finally, mass spectrometry confirmed the molecular weight and provided fragmentation data consistent with the proposed structure. This systematic and multi-technique approach exemplifies the rigorous standards required for structure elucidation in modern chemical research.

References

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Cyclopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)benzoic acid is a chemical compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its identification, purity assessment, and understanding of its chemical properties. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for 2-(Cyclopentyloxy)benzoic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this and related molecules. The data and interpretations presented herein are based on established principles of spectroscopy and analysis of structurally analogous compounds.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-(Cyclopentyloxy)benzoic acid, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , forms the basis for predicting its spectroscopic signatures.[1] The key structural features include a disubstituted benzene ring, a carboxylic acid group, and a cyclopentyloxy ether linkage. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.

Molecular Structure of 2-(Cyclopentyloxy)benzoic acid

Caption: Chemical structure of 2-(Cyclopentyloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Cyclopentyloxy)benzoic acid, both ¹H and ¹³C NMR will provide crucial information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(Cyclopentyloxy)benzoic acid is expected to show distinct signals for the aromatic protons, the methine proton of the cyclopentyl group, the methylene protons of the cyclopentyl group, and the acidic proton of the carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyclopentyloxy)benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet of doublets | 1H | Ar-H |

| ~7.4-7.6 | Triplet of doublets | 1H | Ar-H |

| ~6.9-7.1 | Doublet | 1H | Ar-H |

| ~6.8-7.0 | Triplet | 1H | Ar-H |

| ~4.8-5.0 | Multiplet | 1H | -O-CH- |

| ~1.6-2.0 | Multiplet | 8H | -CH₂- (cyclopentyl) |

Interpretation and Causality:

-

The broad singlet in the downfield region (10-13 ppm) is characteristic of a carboxylic acid proton, which is often exchangeable and therefore appears broad.

-

The aromatic protons are expected to appear in the range of 6.8-8.0 ppm. The ortho- and para-protons to the electron-donating cyclopentyloxy group will be shifted upfield, while the proton ortho to the electron-withdrawing carboxylic acid group will be shifted downfield. The splitting patterns (multiplicities) will arise from coupling with adjacent aromatic protons.

-

The methine proton on the cyclopentyl group attached to the oxygen atom is expected to be deshielded and appear as a multiplet around 4.8-5.0 ppm.

-

The remaining methylene protons of the cyclopentyl ring will appear as a complex multiplet in the upfield region (1.6-2.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Record the spectrum on the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (carboxylic acid) |

| ~155-160 | Ar-C-O |

| ~130-135 | Ar-C |

| ~120-125 | Ar-C |

| ~115-120 | Ar-C |

| ~110-115 | Ar-C-COOH |

| ~80-85 | -O-CH- |

| ~30-35 | -CH₂- (cyclopentyl) |

| ~20-25 | -CH₂- (cyclopentyl) |

Interpretation and Causality:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield (~165-170 ppm).

-

The aromatic carbon attached to the oxygen of the ether group will also be downfield due to the deshielding effect of the oxygen atom.

-

The other aromatic carbons will resonate in the typical aromatic region (110-135 ppm), with their specific shifts influenced by the positions of the substituents.

-

The methine carbon of the cyclopentyl group attached to the oxygen will be found around 80-85 ppm.

-

The methylene carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a thin film) or dissolved in a suitable solvent (e.g., CCl₄).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum will show absorption bands corresponding to specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~2950, ~2870 | C-H stretch | Aliphatic (cyclopentyl) |

| ~1680-1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1200-1300 | C-O stretch | Carboxylic acid |

Interpretation and Causality:

-

A very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2]

-

The sharp peaks around 2950 and 2870 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons of the cyclopentyl group.

-

A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.[2]

-

The absorptions around 1600 and 1480 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

-

The C-O stretching vibrations for the aryl ether and the carboxylic acid will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1200-1300 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular ion) |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

| 138 | [M - C₅H₉O]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 69 | [C₅H₉]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of 2-(Cyclopentyloxy)benzoic acid in an EI mass spectrometer is expected to proceed through several key pathways. The molecular ion peak ([M]⁺) should be observed at an m/z of 206.

Caption: Proposed mass spectrometry fragmentation pathway for 2-(Cyclopentyloxy)benzoic acid.

-

Loss of a hydroxyl radical (•OH): This would result in a fragment with an m/z of 189.

-

Loss of a carboxyl radical (•COOH): This would lead to a fragment with an m/z of 161.

-

Cleavage of the ether bond: Loss of the cyclopentyl group as cyclopentene (C₅H₈) via a McLafferty-type rearrangement could lead to a fragment at m/z 138. Subsequent loss of a hydroxyl radical would give a fragment at m/z 121.

-

Formation of the cyclopentyl cation: Cleavage of the ether bond can also result in the formation of the cyclopentyl cation ([C₅H₉]⁺) at m/z 69.

Conclusion

The comprehensive spectroscopic analysis of 2-(Cyclopentyloxy)benzoic acid through NMR, IR, and MS techniques provides a robust framework for its structural confirmation. The predicted data and interpretations presented in this guide offer a valuable reference for researchers working with this compound. By correlating the experimental data with these predictions, scientists can confidently verify the identity and purity of their synthesized material, which is a critical step in any drug development or chemical research endeavor.

References

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Cyclopentylbenzoic acid. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(Pentyloxy)benzoic acid. PubChem. Retrieved from [Link]

-

Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

-

ResearchGate. (n.d.). Static 13C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Cyclopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Cyclopentyloxy)benzoic Acid

2-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core with a cyclopentyl ether linkage at the ortho position. This structural motif is of significant interest in medicinal chemistry and drug development. The incorporation of a lipophilic cyclopentyloxy group can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing membrane permeability, metabolic stability, and target binding affinity. As an intermediate, 2-(Cyclopentyloxy)benzoic acid serves as a valuable building block for the synthesis of more complex pharmaceutical agents and bioactive compounds. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the widely employed Williamson ether synthesis, offering field-proven insights into the experimental design and execution.

Primary Synthetic Route: The Williamson Ether Synthesis

The most common and efficient method for the preparation of 2-(Cyclopentyloxy)benzoic acid is the Williamson ether synthesis.[1][2] This versatile and reliable method involves the reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with an organohalide to form an ether.[1][2] In the context of synthesizing our target molecule, this translates to the reaction of a salicylic acid salt with a cyclopentyl halide.

Mechanistic Insights: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction is initiated by the deprotonation of the hydroxyl group of salicylic acid by a suitable base to form a more nucleophilic salicylate anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of the cyclopentyl halide in a concerted, single-step process.[4] The nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[3] For the reaction to be efficient and favor the desired ether formation, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions.[2][5]

Experimental Protocol: Synthesis of 2-(Cyclopentyloxy)benzoic Acid

This protocol outlines a robust procedure for the synthesis of 2-(Cyclopentyloxy)benzoic acid, adapted from established methodologies for similar benzoic acid derivatives.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Salicylic Acid | C₇H₆O₃ | 138.12 |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 |

| Sodium Hydroxide | NaOH | 40.00 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Deprotonation of Salicylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a strong base, such as sodium hydroxide (2.0 eq), portion-wise while stirring. The formation of the sodium salicylate salt will be observed.

-

Alkylation Reaction: To the solution of sodium salicylate, add cyclopentyl bromide (1.1 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate group, precipitating the crude 2-(cyclopentyloxy)benzoic acid.[6] Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure 2-(cyclopentyloxy)benzoic acid.[7]

Process Visualization

Caption: Workflow for the synthesis of 2-(Cyclopentyloxy)benzoic acid.

Reaction Scheme

Caption: Overall reaction for the synthesis of 2-(Cyclopentyloxy)benzoic acid.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the laboratory-scale production of 2-(Cyclopentyloxy)benzoic acid. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol detailed in this guide, along with the mechanistic insights, offers a solid foundation for scientists and drug development professionals to synthesize this valuable intermediate for their research endeavors. Further optimization of reaction parameters such as solvent, base, and temperature may be explored to enhance the efficiency and scalability of this synthesis.

References

Sources

- 1. francis-press.com [francis-press.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrj.org [chemrj.org]

- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-(Cyclopentyloxy)benzoic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core with a cyclopentyl ether linkage at the ortho position. This molecule and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. The strategic placement of the cyclopentyloxy group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the primary synthetic routes to 2-(Cyclopentyloxy)benzoic acid, with a focus on the selection of starting materials, detailed experimental protocols, and a comparative analysis of the available methodologies.

Principal Synthetic Strategies

The synthesis of 2-(Cyclopentyloxy)benzoic acid primarily revolves around the formation of an aryl ether bond. The two most prominent and practical methods for achieving this transformation are the Williamson ether synthesis and the Ullmann condensation. The choice between these routes depends on several factors, including the availability and reactivity of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

Methodology 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a leaving group from an alkyl halide or a similar electrophile.[1][2]

Chemical Principles and Mechanistic Insights

The synthesis of 2-(Cyclopentyloxy)benzoic acid via the Williamson ether synthesis typically starts with a salicylic acid derivative, which provides the phenoxide nucleophile upon deprotonation. The electrophile is a cyclopentyl derivative bearing a good leaving group, such as a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate).

The key steps in the mechanism are:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of the salicylic acid derivative, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of the cyclopentyl derivative in an SN2 fashion, leading to the formation of the ether bond and the displacement of the leaving group.[2]

For a successful Williamson ether synthesis, primary alkyl halides are preferred as they are less prone to side reactions like elimination.[2] In the case of cyclopentyl halides, which are secondary halides, a competing E2 elimination reaction can occur, leading to the formation of cyclopentene. The choice of a non-nucleophilic strong base and careful control of reaction temperature can help to minimize this side reaction.

Starting Materials

The selection of starting materials is critical for a successful and efficient synthesis. The two main approaches involve either starting with salicylic acid and protecting the carboxylic acid group, or using an ester of salicylic acid directly.

Route A: Starting from Methyl Salicylate

This is often the preferred route as the commercially available methyl salicylate has its carboxylic acid group conveniently protected as a methyl ester. This prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction.

-

Nucleophilic Partner: Methyl 2-hydroxybenzoate (Methyl Salicylate)

-

Electrophilic Partner: Cyclopentyl bromide or Cyclopentyl iodide

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is commonly employed to dissolve the reactants and facilitate the SN2 reaction.[3]

Route B: Starting from Salicylic Acid

Directly using salicylic acid requires a stronger base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. This can lead to lower yields due to potential side reactions and purification challenges.

-

Nucleophilic Partner: 2-Hydroxybenzoic acid (Salicylic Acid)

-

Electrophilic Partner: Cyclopentyl bromide or Cyclopentyl iodide

-

Base: At least two equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are required.

Experimental Protocol (Adapted from a similar synthesis of 2-propoxy-5-methylbenzoic acid)[4]

This protocol describes the synthesis starting from methyl salicylate, which is generally the more efficient method.

Step 1: Etherification of Methyl Salicylate

-

To a solution of methyl salicylate (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-(cyclopentyloxy)benzoate.

Step 2: Hydrolysis of the Ester

-

Dissolve the crude methyl 2-(cyclopentyloxy)benzoate in a mixture of methanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).[4]

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which will precipitate the 2-(Cyclopentyloxy)benzoic acid.[5]

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

Purification

The crude 2-(Cyclopentyloxy)benzoic acid can be purified by recrystallization. A common solvent system for recrystallization of benzoic acid derivatives is a mixture of ethanol and water or hot water alone.[5][6]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the pure crystals by vacuum filtration and dry them under vacuum.

Methodology 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol.[7] This method is particularly useful when the SN2 reaction of the Williamson ether synthesis is not favorable, for instance, with unreactive aryl halides.

Chemical Principles and Mechanistic Insights

The Ullmann condensation involves the reaction of a 2-halobenzoic acid (or its ester) with cyclopentanol in the presence of a copper catalyst and a base. The mechanism is complex and not fully elucidated but is believed to involve the formation of a copper(I) alkoxide and oxidative addition of the aryl halide to the copper center.[7]

Starting Materials

-

Aryl Halide: 2-Chlorobenzoic acid or 2-Bromobenzoic acid. 2-Iodobenzoic acid can also be used and is generally more reactive.

-

Alcohol: Cyclopentanol

-

Catalyst: Copper(I) salts like CuI or CuBr, or copper powder are classic catalysts. More modern systems may employ copper complexes with ligands such as phenanthroline.

-

Base: A strong base like potassium carbonate or cesium carbonate is typically required.

-

Solvent: A high-boiling polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or pyridine is often used.[3]

Experimental Protocol (General Procedure)

-

To a reaction vessel, add 2-chlorobenzoic acid (1 equivalent), cyclopentanol (1.5 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Add a high-boiling solvent such as DMF.

-

Heat the reaction mixture to a high temperature (typically 120-160 °C) for 24-48 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization as described for the Williamson ether synthesis.

Comparative Analysis of Synthetic Routes

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

| Starting Materials | Salicylic acid derivative, Cyclopentyl halide | 2-Halobenzoic acid, Cyclopentanol |

| Reaction Conditions | Milder temperatures (80-90 °C) | Harsher conditions (120-160 °C) |

| Catalyst | Not required (base-mediated) | Copper catalyst required |

| Potential Side Reactions | E2 elimination of cyclopentyl halide to form cyclopentene. | Homocoupling of the aryl halide. |

| Yield | Generally good, but can be affected by elimination. | Can be variable, often lower than Williamson for this type of ether. |

| Advantages | Milder conditions, no metal catalyst needed. | Useful for less reactive aryl halides. |

| Disadvantages | Potential for elimination side reaction with secondary halides. | High temperatures, need for a metal catalyst, potentially lower yields. |

Visualization of Synthetic Pathways

Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of 2-(Cyclopentyloxy)benzoic acid via the Williamson ether synthesis.

Logical Relationship of Synthetic Choices

Caption: Decision tree for selecting a synthetic route to 2-(Cyclopentyloxy)benzoic acid.

Conclusion

The synthesis of 2-(Cyclopentyloxy)benzoic acid is most practically achieved through the Williamson ether synthesis, particularly when starting from an ester of salicylic acid such as methyl salicylate. This approach offers milder reaction conditions and avoids the use of a metal catalyst. While the Ullmann condensation presents a viable alternative, it typically requires harsher conditions and may result in lower yields for this specific transformation. Careful consideration of starting material availability, reaction scale, and potential side reactions will guide the researcher in selecting the most appropriate synthetic strategy. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for the successful synthesis and purification of this important benzoic acid derivative.

References

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Pellón, R. F., Docampo, M. L., & Fascio, M. L. (n.d.). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

(n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

National Institutes of Health. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Derouicha, M. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. The Pharmaceutical and Chemical Journal, 6(1), 69-71. Retrieved from [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

-

ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Percentage of theoretical yield for benzoic acid production (solid bars) and.... Retrieved from [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945-953. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Retrieved from [Link]

-

All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 5. chemrj.org [chemrj.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Williamson Ether Synthesis of Alkoxybenzoic Acids

Introduction

Alkoxybenzoic acids are a critical class of organic compounds widely utilized as key intermediates and building blocks in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Their tailored electronic and steric properties, conferred by the ether linkage and the carboxylic acid functionality, make them invaluable synthons. The Williamson ether synthesis, a venerable and robust method for forming the ether bond, remains a cornerstone of organic synthesis for accessing these valuable molecules.[1] Developed in 1850 by Alexander Williamson, this SN2 reaction provides a straightforward and versatile route to both symmetrical and asymmetrical ethers.[1][2] This guide provides an in-depth technical examination of the Williamson ether synthesis as it applies to the preparation of alkoxybenzoic acids, offering insights into the mechanistic nuances, experimental design, and practical considerations for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry at that center.[3] In the context of synthesizing alkoxybenzoic acids, the nucleophile is a phenoxide ion, generated by the deprotonation of a hydroxybenzoic acid, and the electrophile is typically a primary alkyl halide.[1][4]

The mechanism can be dissected into two principal steps:

-

Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the hydroxybenzoic acid, forming a more nucleophilic phenoxide ion.[4][5] The choice of base is critical and depends on the acidity of the phenol.

-

Nucleophilic Attack: The resulting phenoxide ion then attacks the primary alkyl halide in a concerted SN2 fashion, displacing the halide leaving group and forming the desired ether linkage.[1][3]

-

Caption: The two-step mechanism of the Williamson ether synthesis for alkoxybenzoic acids. */

Experimental Design and Protocol Optimization

The success of the Williamson ether synthesis for alkoxybenzoic acids hinges on the judicious selection of reactants, base, solvent, and reaction conditions.

Reactant Selection: Steric Considerations are Paramount

The SN2 mechanism is highly sensitive to steric hindrance.[5] Therefore, the alkyl halide must be primary or methyl for optimal results.[1][3] Secondary alkyl halides will often lead to a mixture of substitution (SN2) and elimination (E2) products, while tertiary alkyl halides will almost exclusively yield the elimination product, an alkene.[3][6][7] The phenoxide nucleophile can be derived from a variety of hydroxybenzoic acids, with the position of the hydroxyl and carboxylic acid groups influencing reactivity.

The Crucial Role of the Base

The choice of base is critical for the efficient generation of the phenoxide nucleophile. The base must be strong enough to deprotonate the phenolic hydroxyl group but should not promote side reactions.

| Base | Relative Strength | Typical Solvents | Key Considerations & Potential Issues |

| Potassium Carbonate (K₂CO₃) | Mild | Acetonitrile, DMF, Acetone | A good initial choice for many phenols; may be too weak for electron-deficient phenols, leading to slower reaction times.[6] |

| Sodium Hydroxide (NaOH) | Strong | Water, Ethanol/Water | Effective for most phenols, ensuring complete deprotonation.[6] Can be corrosive. |

| Sodium Hydride (NaH) | Very Strong | THF, DMF | Used for weakly acidic phenols, but often overkill. It is highly reactive with water and requires anhydrous conditions.[3][6] |

| Sodium Bicarbonate (NaHCO₃) | Weak | Varies | Generally too weak for most phenols, but may be suitable for highly activated, electron-poor phenols under specific conditions.[6] |

Solvent Selection: Apolar Aprotic Solvents Favor SN2 Reactions

The solvent plays a significant role in the reaction rate. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the SN2 reaction.[4][6] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[6]

A Generalized Experimental Protocol

The following is a generalized procedure for the synthesis of an alkoxybenzoic acid. Researchers should adapt this protocol based on the specific substrates and desired scale.

Materials:

-

Hydroxybenzoic acid (1.0 eq)

-

Alkyl halide (1.1-1.5 eq)

-

Potassium carbonate (K₂CO₃, 2.0-3.0 eq), finely powdered

-

Acetonitrile or DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroxybenzoic acid and potassium carbonate.

-

Add the solvent (acetonitrile or DMF) to the flask.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[8] Reaction times can range from 1 to 8 hours.[8]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the product by recrystallization or column chromatography.

-

Caption: A generalized experimental workflow for the Williamson ether synthesis of alkoxybenzoic acids. */

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete deprotonation of the phenol.[6] | Use a stronger base (e.g., switch from K₂CO₃ to NaOH).[6] |

| Side reactions (elimination or C-alkylation).[1][6] | Ensure the use of a primary alkyl halide. Optimize reaction temperature and time. | |

| Insufficient reaction time or temperature. | Increase reaction time and/or temperature, monitoring by TLC. | |

| No Reaction | Base is too weak.[6] | Switch to a stronger base. |

| Alkyl halide is unreactive. | Use a more reactive alkyl halide (e.g., iodide instead of chloride) or add a catalytic amount of sodium iodide.[8] | |

| Impure starting materials. | Purify starting materials before use. | |

| Formation of Byproducts | Elimination (E2) reaction is competing.[1] | Use a primary alkyl halide. Avoid sterically hindered bases. |

| C-alkylation of the aromatic ring.[1] | This is an inherent side reaction with phenoxides. Optimization of reaction conditions (lower temperature) may minimize it. |

Conclusion

The Williamson ether synthesis remains a powerful and versatile tool for the synthesis of alkoxybenzoic acids, which are of significant interest in drug discovery and materials science. A thorough understanding of the SN2 mechanism, careful selection of reactants and reaction conditions, and a systematic approach to troubleshooting are essential for achieving high yields and purity. By following the principles and protocols outlined in this guide, researchers can effectively leverage this classic reaction to access a wide array of valuable alkoxybenzoic acid derivatives.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Asian Journal of Chemistry. (1993). Synthesis of 2-, 3- and 4-Carboxyphenoxyacetic Acid: A Necessary Modification. Retrieved from [Link]

-

Zhang, L., Tong, Y. L., & Weng, N. G. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2890. [Link]

- Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

-

Wikipedia. (n.d.). Polyphosphazene. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. francis-press.com [francis-press.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

Introduction: The Benzoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, represents a fundamental structural motif that has been exploited for centuries, initially as a natural preservative and later as a versatile scaffold in synthetic medicinal chemistry.[1] Its structure, consisting of a benzene ring attached to a carboxyl group, provides a unique combination of lipophilicity and hydrogen-bonding capability, making it an ideal starting point for the design of novel therapeutic agents.[1][2] Derivatives of benzoic acid are widespread in nature, found in various plants and functioning as key intermediates in the biosynthesis of secondary metabolites. In the laboratory and pharmaceutical industry, modifications to the aromatic ring or the carboxyl group have yielded a vast library of compounds with a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1]

This guide provides a technical exploration of the major biological activities of benzoic acid derivatives. It is designed for professionals in drug discovery and development, offering insights into the structure-activity relationships (SAR), mechanisms of action, and the practical experimental protocols used to validate these activities. Our focus is on the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Core Principles: Understanding the Structure-Activity Relationship (SAR)

The biological activity of a benzoic acid derivative is profoundly influenced by the type, number, and position of substituents on the aromatic ring.[2][3] These modifications alter the molecule's electronic properties, steric hindrance, and lipophilicity, which in turn dictate its ability to interact with biological targets like enzymes and receptors.

-

Influence of the Carboxyl Group (-COOH): This group is a critical pharmacophore, often acting as a hydrogen bond donor and acceptor to anchor the molecule within the active site of a biological target.[2] Esterification or amidation of this group can serve as a prodrug strategy or alter the compound's pharmacokinetic profile.

-

Influence of Hydroxyl (-OH) Substituents: The addition of hydroxyl groups, particularly in the ortho and para positions relative to the carboxyl group, is a key determinant of antioxidant and antimicrobial activity.[3][4] These groups can donate a hydrogen atom to neutralize free radicals and their position affects the molecule's acidity and ability to penetrate microbial cell membranes.[3]

-

Influence of Methoxy (-OCH₃) Substituents: Methoxy groups generally decrease antibacterial efficacy compared to hydroxyl groups but can be crucial for other activities.[4] They increase lipophilicity, which can enhance cell membrane permeability.

-

Other Substituents: Halogens, nitro groups, and alkyl chains are also used to modulate activity. For instance, electron-withdrawing groups can enhance the acidity of the carboxyl group, while lipophilic groups can improve membrane transport.[2]

Antimicrobial Activity: A Legacy of Preservation and Therapeutic Potential

Benzoic acid and its salts are widely used as food preservatives due to their broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[5] This activity is not merely a relic of food science but forms the basis for developing new antimicrobial therapeutics.

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid is pH-dependent.[5] In acidic environments, the undissociated, lipophilic form of the acid predominates, allowing it to easily diffuse across the microbial cell membrane.[4] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons and acidifying the cell's interior.[4][5] This intracellular pH drop disrupts metabolic processes and inhibits microbial growth.[5] Other proposed mechanisms include the disruption of membrane integrity and the inhibition of essential enzymes.[1][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination